3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide
Overview
Description
JM6 is a prodrug inhibitor of kynurenine 3-monooxygenase (KMO) that increases kynurenic acid levels and reduces extracellular glutamate in the brain. Metabolites in the kynurenine pathway, generated by tryptophan degradation, are thought to play an important role in neurodegenerative disorders, including Alzheimer's and Huntington's diseases. Chronic oral administration of JM6 inhibits KMO in the blood, increasing kynurenic acid levels and reducing extracellular glutamate in the brain. JM6 prevents spatial memory deficits, anxiety-related behavior, and synaptic loss. JM6 also extends life span, prevents synaptic loss, and decreases microglial activation in a mouse model of Huntington's disease.
Scientific Research Applications
Metabolism and Pharmacokinetics
A study focused on the metabolism and pharmacokinetics of 3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, referred to as JM6, and its relation to Ro-61-8048, a known kynurenine 3-monooxygenase (KMO) inhibitor. The research highlighted that JM6 is not a prodrug for Ro-61-8048, contrary to previous assumptions. It was found that JM6 does not contribute to Ro-61-8048 levels in mice, indicating it does not metabolize into Ro-61-8048. This study brings insight into the pharmacokinetics of JM6, showing that it has a distinct metabolic pathway, notably through rapid metabolism via the piperidyl moiety in mice, which may not be significant in humans due to species differences in oxidative metabolism rates (Beconi et al., 2012).
Photodynamic Therapy Application
Another area of application is in the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups, which show promise for photodynamic therapy in cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Profile
The sulfonamide structure, as part of various compounds, has been explored for its enzyme inhibition profile, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. A study reported moderate to high inhibition potency of these enzymes by compounds incorporating benzenesulfonamide, suggesting potential therapeutic applications in treating related diseases (Lolak et al., 2020).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123367 | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide | |
CAS RN |
1008119-83-2 | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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